2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that features a combination of isoxazole, naphthalene, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps. One common approach starts with the preparation of 3-amino-5-methylisoxazole. This can be achieved by reacting acetyl acetonitrile with p-toluenesulfonyl hydrazide to form a hydrazone, followed by a ring closure reaction with hydroxylamine under alkaline conditions .
Next, the 3-amino-5-methylisoxazole is coupled with 1-naphthyl-5-oxo-3-pyrrolidinecarboxylate through an amide bond formation. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group in the isoxazole ring can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted isoxazole derivatives
Scientific Research Applications
2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: A precursor in the synthesis of the target compound.
1-Naphthyl-5-oxo-3-pyrrolidinecarboxylate: Another precursor used in the synthesis.
Uniqueness
2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-(naphthalen-1-yl)-5-oxopyrrolidine-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C21H19N3O5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 1-naphthalen-1-yl-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H19N3O5/c1-13-9-18(23-29-13)22-19(25)12-28-21(27)15-10-20(26)24(11-15)17-8-4-6-14-5-2-3-7-16(14)17/h2-9,15H,10-12H2,1H3,(H,22,23,25) |
InChI Key |
AIGBWTJEPCLAER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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